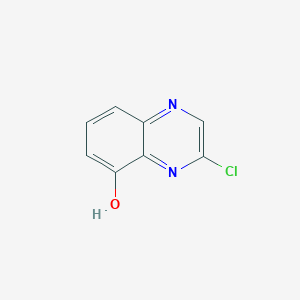

3-Chloroquinoxalin-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

3-chloroquinoxalin-5-ol |

InChI |

InChI=1S/C8H5ClN2O/c9-7-4-10-5-2-1-3-6(12)8(5)11-7/h1-4,12H |

InChI Key |

DKGMWXBCNBLPAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(N=C2C(=C1)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloroquinoxalin 5 Ol and Its Analogs

Strategies for Quinoxaline (B1680401) Ring System Construction

The formation of the quinoxaline ring is a cornerstone of synthesizing a vast array of derivatives, including 3-Chloroquinoxalin-5-ol. The most prevalent and versatile methods involve the condensation of substituted o-phenylenediamines with dicarbonyl compounds.

Cyclocondensation Approaches

Cyclocondensation reactions represent a fundamental and widely employed strategy for assembling the quinoxaline scaffold. This approach typically involves the reaction of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound, leading to the formation of the pyrazine (B50134) ring fused to the benzene (B151609) ring. The reaction is driven by the formation of two imine bonds followed by dehydration, resulting in the aromatic quinoxaline system. The choice of reactants and reaction conditions can be tailored to introduce various substituents onto the quinoxaline core.

A general representation of this reaction is the condensation of an aromatic diamine with an α-dicarbonyl compound, a facile and broadly utilized method for synthesizing quinoxalines and their alkyl-substituted counterparts.

Reactions Involving o-Phenylenediamine and Dicarbonyl Precursors

The classical and most direct route to the quinoxaline ring system is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative. This reaction, often referred to as the Hinsberg quinoxaline synthesis, is highly efficient and proceeds under relatively mild conditions. For the synthesis of precursors to this compound, a substituted o-phenylenediamine, such as 2,4-diaminophenol (B1205310), could theoretically be employed. The reaction of 2,4-diaminophenol with a suitable dicarbonyl compound, like chloroacetic acid, could potentially lead to a quinoxalinone intermediate, which can then be further functionalized.

For instance, the reaction of o-phenylenediamine with chloroacetic acid in the presence of aqueous ammonia (B1221849) has been used to synthesize 3,4-dihydroquinoxalin-2(1H)-one. This type of intermediate provides a scaffold that can be subsequently modified to introduce the desired chloro and hydroxyl groups.

Advanced Catalytic Systems and Reaction Conditions

To improve the efficiency, selectivity, and environmental footprint of quinoxaline synthesis, various advanced catalytic systems and reaction conditions have been developed. These include the use of microwave irradiation, solid-supported catalysts, and transition metal catalysts. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the condensation of o-phenylenediamines with dicarbonyl compounds.

A variety of catalysts have been explored to facilitate the cyclocondensation reaction, including Lewis acids, Brønsted acids, and heterogeneous catalysts. For example, Ni-nanoparticles have been used as a recyclable catalyst for the synthesis of quinoxaline derivatives from o-phenylenediamines and glyoxal. Other catalytic systems, such as CuSO4, have also been employed for the one-pot synthesis of quinoxalines at room temperature.

Regioselective Functionalization for Halogenation and Hydroxylation

Once the quinoxaline core is established, the next critical step in the synthesis of this compound is the regioselective introduction of the chlorine and hydroxyl groups at the C-3 and C-5 positions, respectively. This often requires careful consideration of the directing effects of existing substituents and the choice of appropriate reagents and reaction conditions.

Introduction of Chlorine Substituents on the Quinoxaline Core

The introduction of a chlorine atom at the 3-position of a quinoxaline ring can be challenging and often requires specific precursors. One potential strategy involves the use of a quinoxalin-3(4H)-one intermediate. The hydroxyl group at the 3-position can be converted to a chloro substituent using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Another approach involves the Sandmeyer reaction, a versatile method for converting an amino group into a variety of functional groups, including halogens. If a 3-aminoquinoxaline derivative can be synthesized, it can then be diazotized with nitrous acid to form a diazonium salt, which is subsequently treated with a copper(I) chloride to yield the 3-chloroquinoxaline. For example, the diazotization of 3-amino-2-ethoxycarbonylthieno[2,3-b]quinoxaline has been reported to yield the corresponding diazonium salt, which can then be converted to a sulfonyl derivative.

A photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones using chloroform (B151607) as the chlorine source has also been developed, affording 3-chloroquinoxalin-2(1H)-ones with excellent regioselectivity under mild conditions. While this method applies to a different isomer, it highlights the potential of modern synthetic techniques for the selective chlorination of the quinoxaline scaffold.

Methods for Site-Specific Hydroxylation in Quinoxaline Frameworks

The introduction of a hydroxyl group at the 5-position of the quinoxaline ring can be accomplished through several synthetic strategies. One common approach is to start with a precursor that already contains a hydroxyl group or a group that can be readily converted to a hydroxyl group, such as an amino or methoxy (B1213986) group.

For instance, if a 5-aminoquinoxaline derivative is available, the amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction. This involves diazotization of the amino group followed by hydrolysis of the resulting diazonium salt.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if a suitable leaving group, such as a halogen, is present at the 5-position. However, the quinoxaline ring itself is electron-deficient, which can deactivate it towards electrophilic attack but activate it for nucleophilic substitution, particularly with strong electron-withdrawing groups present.

Chemical Reactivity and Mechanistic Studies of 3 Chloroquinoxalin 5 Ol

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Nucleus

Electrophilic Aromatic Substitution (SEAr) on the quinoxaline ring system is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring, which deactivates the entire bicyclic system towards electrophilic attack. byjus.commasterorganicchemistry.com However, the presence of the strongly activating hydroxyl (-OH) group at the C5 position significantly enhances the nucleophilicity of the benzenoid ring, directing substitution to the positions ortho and para to itself.

The directing effects on the benzene portion of the molecule are as follows:

-OH group (at C5): A powerful activating group that directs incoming electrophiles to the ortho (C6) and para (C8) positions.

-Cl group (at C3): A deactivating group that directs ortho and para, but its influence on the benzenoid ring is minimal compared to the direct effect of the -OH group.

Quinoxaline Nitrogens: Deactivate the entire ring system, but their effect is most pronounced on the pyrazine ring.

Considering these factors, electrophilic attack is predicted to occur preferentially at the C6 and C8 positions of the benzene ring. The C7 position is meta to the hydroxyl group and is therefore less favored.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on 3-Chloroquinoxalin-5-ol

| Reaction | Typical Reagents | Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 3-Chloro-6-nitroquinoxalin-5-ol and 3-Chloro-8-nitroquinoxalin-5-ol |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | 6-Bromo-3-chloroquinoxalin-5-ol and 8-Bromo-3-chloroquinoxalin-5-ol |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-Chloro-5-hydroxyquinoxaline-6-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 6-Acyl-3-chloroquinoxalin-5-ol and 8-Acyl-3-chloroquinoxalin-5-ol |

The mechanism for these reactions follows the canonical SEAr pathway:

Generation of an electrophile: An acid catalyst is typically used to generate a strong electrophile. byjus.com

Nucleophilic attack: The π-system of the activated benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation: A base removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the substituted product. byjus.com

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom at the C3 position of the pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atoms, which can stabilize the negative charge of the intermediate Meisenheimer complex. rsc.org This allows for the displacement of the chloride ion by a variety of nucleophiles. researchgate.net

Common nucleophiles that can displace the chlorine atom include:

Amines (R-NH₂): To form 3-aminoquinoxaline derivatives.

Alkoxides (R-O⁻): To form 3-alkoxyquinoxaline derivatives.

Thiolates (R-S⁻): To form 3-thioetherquinoxaline derivatives.

The general mechanism involves two steps:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral, resonance-stabilized anionic intermediate (Meisenheimer complex).

Elimination of Leaving Group: The chloride ion is expelled, and the aromaticity of the pyrazine ring is restored.

Table 2: Examples of Nucleophilic Substitution on this compound

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Aniline (C₆H₅NH₂) | 3-(Phenylamino)quinoxalin-5-ol |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 3-Methoxyquinoxalin-5-ol |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)quinoxalin-5-ol |

| Hydrazine | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | 3-Hydrazinylquinoxalin-5-ol |

Transformations of the Hydroxyl Group

The phenolic hydroxyl group at the C5 position is a versatile functional handle for further derivatization. Standard transformations for phenols can be readily applied to this compound.

O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a weak base (e.g., K₂CO₃, Cs₂CO₃) yields the corresponding ether. This reaction proceeds via an SN2 mechanism where the initially formed phenoxide ion acts as the nucleophile.

O-Acylation: Treatment with an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) produces the corresponding ester derivative. This provides a method for protecting the hydroxyl group or modifying the compound's properties.

Table 3: Functionalization of the C5-Hydroxyl Group

| Reaction Type | Reagent | Base | Product Functional Group |

|---|---|---|---|

| O-Alkylation | Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | Methoxy (B1213986) (-OCH₃) |

| O-Alkylation | Benzyl bromide (BnBr) | Potassium carbonate (K₂CO₃) | Benzyloxy (-OBn) |

| O-Acylation | Acetyl chloride (CH₃COCl) | Pyridine | Acetate (-OCOCH₃) |

| O-Acylation | Benzoyl chloride (PhCOCl) | Pyridine | Benzoate (-OCOPh) |

Rearrangement Reactions and Tautomerism

For this compound, the most relevant tautomerism is the phenol-keto equilibrium. The compound can theoretically exist in two tautomeric forms: the aromatic phenol (B47542) form (this compound) and the non-aromatic keto form (3-chloro-5,6-dihydroquinoxalin-5-one). masterorganicchemistry.comlibretexts.org

However, the equilibrium overwhelmingly favors the phenol tautomer. The driving force is the preservation of the aromaticity of the benzene ring, which confers significant thermodynamic stability (approximately 150 kJ/mol). libretexts.org Consequently, for all practical purposes, the compound exists exclusively as the phenol. Studies on related hydroxy-N-heterocycles confirm the strong preference for the aromatic hydroxy form over the keto form. clockss.orgresearchgate.net

Oxidation and Reduction Pathways of the Quinoxaline System

The quinoxaline core can undergo both oxidation and reduction, primarily involving the nitrogen atoms and the pyrazine ring.

Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide can yield the corresponding this compound 1-oxide, 4-oxide, or the 1,4-di-N-oxide. nih.govacs.org The N-oxide functionalities alter the electronic properties of the ring and can serve as intermediates for further reactions. frontiersin.orgnih.gov

Reduction:

Deoxygenation of N-Oxides: If an N-oxide has been formed, it can be reduced back to the parent quinoxaline using reagents like trivalent phosphorus compounds (e.g., PCl₃, PPh₃) or catalytic hydrogenation. nih.gov

Ring Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) under more forcing conditions can lead to the reduction of the pyrazine ring, yielding a tetrahydroquinoxaline derivative.

Dechlorination: While not a primary pathway, reductive dehalogenation of the C3-chloro group can sometimes occur under specific catalytic hydrogenation conditions.

Metal-Catalyzed Coupling Reactions for Further Functionalization

The C3-Cl bond is an excellent handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. These reactions have become indispensable tools for the synthesis of complex quinoxaline derivatives. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., an arylboronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a powerful method for creating a C-C bond at the C3 position, allowing for the introduction of various aryl or vinyl substituents.

Sonogashira Coupling: This reaction forms a C-C bond between the C3-Cl and a terminal alkyne. wikipedia.org The process is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base, yielding 3-alkynylquinoxaline derivatives. researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction provides a highly versatile and general method for forming C-N bonds. wikipedia.org It couples the C3-Cl with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles, catalyzed by a palladium-phosphine ligand complex. libretexts.orgjk-sci.com This is often the preferred method for synthesizing 3-aminoquinoxaline derivatives due to its broad substrate scope and functional group tolerance. acsgcipr.org

Table 4: Overview of Metal-Catalyzed Coupling Reactions at the C3-Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Product Example (from R-X) |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (R-B(OH)₂) | C-C (sp²-sp²) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 3-Arylquinoxalin-5-ol |

| Sonogashira | Terminal alkyne (R-C≡CH) | C-C (sp²-sp) | PdCl₂(PPh₃)₂ + CuI + Amine Base | 3-Alkynylquinoxalin-5-ol |

| Buchwald-Hartwig | Amine (R-NH₂) | C-N | Pd₂(dba)₃ + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) | 3-(Amino)quinoxalin-5-ol |

Spectroscopic and Structural Elucidation of 3 Chloroquinoxalin 5 Ol

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For 3-Chloroquinoxalin-5-ol, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon signals.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the quinoxaline (B1680401) ring, as well as the electron-donating effect of the hydroxyl group.

The proton on the pyrazine (B50134) ring (H-2) is anticipated to appear as a singlet in the downfield region, typically around 8.0-8.5 ppm, due to the deshielding effect of the adjacent nitrogen atoms and the chlorine atom. The protons on the benzene (B151609) ring (H-6, H-7, and H-8) will exhibit a more complex pattern. The proton ortho to the hydroxyl group (H-6) is expected to be the most shielded among the aromatic protons, likely appearing as a doublet of doublets around 6.8-7.2 ppm. The proton H-7, being coupled to both H-6 and H-8, would likely appear as a triplet or a doublet of doublets in the range of 7.2-7.6 ppm. The proton H-8, being ortho to a nitrogen atom, is expected to be deshielded and appear as a doublet of doublets around 7.5-7.9 ppm. The hydroxyl proton (5-OH) will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is typically expected in the range of 9.0-11.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.0 - 8.5 | s |

| H-6 | 6.8 - 7.2 | dd |

| H-7 | 7.2 - 7.6 | t or dd |

| H-8 | 7.5 - 7.9 | dd |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the diverse electronic environments, each of the eight carbon atoms in the this compound ring system is expected to produce a unique signal. nih.gov

The carbon atom bearing the chlorine (C-3) is expected to be significantly deshielded, with a predicted chemical shift in the range of 145-150 ppm. The carbon atom attached to the hydroxyl group (C-5) is also expected to be deshielded due to the electronegativity of the oxygen atom, appearing around 155-160 ppm. The quaternary carbons of the quinoxaline ring (C-4a and C-8a) are predicted to resonate in the aromatic region, likely between 130 and 145 ppm. The remaining carbon atoms (C-2, C-6, C-7, and C-8) will also appear in the aromatic region, with their specific shifts influenced by the neighboring substituents. For instance, C-2 will be downfield due to the adjacent nitrogen and chlorine, likely in the 140-145 ppm range. The carbons of the benzene ring (C-6, C-7, C-8) are expected between 110-130 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 140 - 145 |

| C-3 | 145 - 150 |

| C-4a | 130 - 135 |

| C-5 | 155 - 160 |

| C-6 | 110 - 115 |

| C-7 | 125 - 130 |

| C-8 | 115 - 120 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are crucial for the unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons. Correlations would be expected between H-6 and H-7, and between H-7 and H-8, confirming their positions on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would show direct one-bond correlations between protons and the carbons they are attached to. This would allow for the direct assignment of the signals for C-2, C-6, C-7, and C-8 based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (two- and three-bond) correlations between protons and carbons. For instance, the H-2 proton would be expected to show correlations to C-3 and C-4a. The hydroxyl proton could show correlations to C-5, C-4a, and C-6. These correlations are instrumental in confirming the connectivity of the entire molecule.

Infrared (IR) and Raman Spectroscopic Characterization

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. mdpi.com Aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands above 3000 cm⁻¹. scialert.net The C=N and C=C stretching vibrations of the quinoxaline ring system are expected in the 1620-1450 cm⁻¹ region. researchgate.net The C-O stretching vibration of the phenolic hydroxyl group would likely be observed around 1200-1250 cm⁻¹. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy , being complementary to IR, would also be useful. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the quinoxaline ring system would be particularly prominent.

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H stretch | 3200 - 3500 | IR |

| Aromatic C-H stretch | >3000 | IR, Raman |

| C=N / C=C stretch | 1450 - 1620 | IR, Raman |

| C-O stretch | 1200 - 1250 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound, a conjugated aromatic system, is expected to exhibit multiple absorption bands. Quinoxaline derivatives typically show characteristic absorptions corresponding to π → π* transitions. researchgate.net The presence of the hydroxyl and chloro substituents will influence the position and intensity of these bands.

The spectrum is likely to show two main absorption bands. One band, corresponding to the π → π* transition of the benzene ring, is expected around 250-280 nm. A second, longer-wavelength band, resulting from the π → π* transition of the entire conjugated quinoxaline system, is anticipated in the range of 320-360 nm. nih.gov The hydroxyl group, being an auxochrome, is likely to cause a bathochromic (red) shift of this band compared to unsubstituted quinoxaline.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π → π* (Benzenoid) | 250 - 280 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, this peak will be accompanied by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom. libretexts.org The exact mass of the molecular ion would confirm the elemental composition of C₈H₅ClN₂O.

The fragmentation of the molecular ion is expected to proceed through several pathways. A common fragmentation for aromatic compounds is the loss of small, stable molecules. chemguide.co.uk The initial fragmentation could involve the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN) from the pyrazine ring. Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the phenolic ring. The analysis of these fragment ions provides corroborative evidence for the proposed structure.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| [M]⁺ | C₈H₅³⁵ClN₂O⁺ |

| [M+2]⁺ | C₈H₅³⁷ClN₂O⁺ |

| [M-Cl]⁺ | C₈H₅N₂O⁺ |

| [M-HCN]⁺ | C₇H₄ClN O⁺ |

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not available in published literature.

While crystallographic data exists for structurally related quinoxaline derivatives, such as 2-Chloroquinoxaline, these findings cannot be directly extrapolated to define the precise solid-state structure of this compound. researchgate.net The specific arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-stacking, is highly dependent on the substitution pattern of the quinoxaline core. The presence and position of the chloro and hydroxyl groups on the this compound molecule would significantly influence its crystal packing, making direct comparisons to other derivatives speculative.

Computational Chemistry and Molecular Modeling of 3 Chloroquinoxalin 5 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost.

The first step in a typical DFT study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For 3-Chloroquinoxalin-5-ol, this would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found. This optimized geometry represents the most probable conformation of the molecule in the gas phase.

Conformational analysis would further explore other possible spatial arrangements (conformers) of the molecule, particularly concerning the rotation around single bonds, such as the bond connecting the hydroxyl group to the quinoxaline (B1680401) ring. By calculating the relative energies of these different conformers, researchers can understand the molecule's flexibility and the energy barriers between different conformations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-O (hydroxyl) | ~1.36 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Angle | C4-C5-O | ~119° |

| Dihedral Angle | C4-C5-O-H | ~0° or ~180° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual values would be determined through DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive. For this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group would influence the energies and distributions of these frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These energy values are illustrative and would be calculated using DFT methods.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrostatic interactions.

The EPS map is colored to indicate different regions of electrostatic potential. Typically, red areas represent regions of negative electrostatic potential, which are rich in electrons and likely to act as nucleophilic or hydrogen bond acceptor sites. Blue areas indicate regions of positive electrostatic potential, which are electron-poor and likely to be electrophilic or hydrogen bond donor sites. For this compound, the nitrogen atoms of the quinoxaline ring and the oxygen of the hydroxyl group would be expected to show negative potential (red), while the hydrogen of the hydroxyl group would exhibit a positive potential (blue).

Molecular Dynamics Simulations for Conformational Sampling

While DFT provides a static picture of a molecule's minimum energy conformation, Molecular Dynamics (MD) simulations can model the dynamic behavior of a molecule over time. By simulating the movements of atoms and bonds according to the laws of classical mechanics, MD simulations can provide insights into the conformational landscape of this compound in a more realistic environment, such as in a solvent.

These simulations can reveal how the molecule flexes, bends, and rotates, providing a more comprehensive understanding of its conformational preferences and the transitions between different states. This information is particularly important for understanding how the molecule might interact with biological macromolecules or other chemical species in a solution.

In Silico Prediction of Physicochemical Parameters Relevant to Research

In silico methods, which are computational approaches, are widely used to predict various physicochemical properties of molecules, which are crucial in fields like drug discovery and materials science.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. TPSA is a key parameter used to predict the transport properties of molecules, such as their ability to permeate cell membranes.

A lower TPSA value is generally associated with better membrane permeability. For this compound, the TPSA would be calculated based on the contributions of the nitrogen atoms in the quinoxaline ring and the oxygen and hydrogen atoms of the hydroxyl group.

Table 3: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value |

| TPSA (Ų) | 45.62 |

Note: The TPSA value is a calculated property based on the molecular structure.

LogP and Related Lipophilicity Predictions

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (LogP), typically measured between n-octanol and water, is the most common metric for lipophilicity. Due to the complexity of experimental LogP determination, computational models are frequently employed for prediction. These predictions are based on various methods, including fragment-based contributions, atomic contributions, and whole-molecule properties.

Various computational platforms provide different LogP predictions based on their unique algorithms. A comparative analysis of predicted LogP values for this compound from several common algorithms would likely show some variance, reflecting the different methodologies employed. These predictive models are invaluable for the initial screening of compound libraries to identify candidates with desirable drug-like properties.

Table 1: Predicted Lipophilicity Data for Chloroquinoxalin-ol Isomers

| Compound Name | Prediction Algorithm | Predicted LogP |

| 5-Chloroquinoxalin-2-ol | XLogP3 | 1.3 |

Note: Data for this compound is not directly available; data for the close isomer 5-Chloroquinoxalin-2-ol is presented as an estimate. nih.gov

Rotatable Bonds Analysis

Molecular flexibility is a key factor in determining the bioavailability of a drug candidate. The number of rotatable bonds is a simple yet effective measure of this flexibility. A rotatable bond is generally defined as any single non-ring bond attached to a non-terminal heavy (non-hydrogen) atom. molinspiration.com Molecules with a high number of rotatable bonds may exhibit poor oral bioavailability due to the entropic penalty paid upon binding to a target protein. It is generally considered favorable for drug candidates to have 10 or fewer rotatable bonds.

The structure of this compound is rigid, consisting of a fused bicyclic quinoxaline core. The substituents, a chlorine atom and a hydroxyl group, are directly attached to this rigid core. Therefore, there are no bonds in the structure that fit the standard definition of a rotatable bond. This low number of rotatable bonds suggests that the molecule has a conformationally restricted structure, which can be advantageous for binding affinity as it reduces the entropic cost of binding.

Table 2: Rotatable Bonds Analysis for this compound

| Compound Name | Number of Rotatable Bonds | Analysis |

| This compound | 0 | The fused ring system and direct substitution result in a rigid molecular structure. |

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand and predict the interaction between a ligand (a small molecule) and a protein target at the atomic level. For quinoxaline derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action.

Given the structural similarity of this compound to other biologically active quinoxalines, it can be hypothesized to interact with protein kinases, which are common targets for this class of compounds. ekb.egnih.gov Docking studies for various quinoxaline derivatives have successfully predicted their binding modes within the ATP-binding sites of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), as well as other enzymes like Cyclooxygenase-2 (COX-2) and DNA gyrase. ekb.egrsc.orgrsc.orgresearchgate.net

Ligand-Protein Binding Affinity Prediction

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein. Lower binding energy values typically indicate a more stable and favorable interaction.

While no specific docking studies have been published for this compound, research on analogous compounds provides insight into the expected binding affinities. For instance, docking studies of certain quinoxaline derivatives against the VEGFR-2 kinase have shown strong predicted binding affinities, with values reported as low as -17.11 Kcal/mol. ekb.eg Another study focusing on monoterpenoid-substituted quinoxalines targeting the FKBP12 receptor reported a potent binding energy of -9.98 kcal/mol for its most active compound. ijpsnonline.com These studies suggest that the quinoxaline scaffold is capable of forming high-affinity interactions with protein targets. A hypothetical docking study of this compound against a relevant kinase target would be expected to yield comparable binding affinity predictions, which would then require experimental validation.

Table 3: Representative Predicted Binding Affinities for Quinoxaline Derivatives Against Various Protein Targets

| Quinoxaline Derivative Type | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |

| Substituted Quinoxaline | VEGFR-2 (2OH4) | -17.11 | ekb.eg |

| Substituted Quinoxaline | VEGFR-2 (2OH4) | -15.63 | ekb.eg |

| Monoterpenoid-Substituted Quinoxaline | FKBP12 (3FAP) | -9.98 | ijpsnonline.com |

Note: This table presents data for various quinoxaline derivatives to illustrate the potential binding affinities for this class of compounds.

Interaction Analysis with Active Sites

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional model of the ligand-protein complex. This model allows for the analysis of specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.

For quinoxaline derivatives, these interactions are crucial for their inhibitory activity. Docking studies have revealed that the nitrogen atoms in the quinoxaline ring often act as hydrogen bond acceptors. For example, in the active site of VEGFR-2, quinoxaline compounds have been shown to form hydrogen bonds with key amino acid residues like Asp1044 and Glu883. ekb.eg The planar aromatic structure of the quinoxaline core facilitates favorable pi-pi stacking interactions with aromatic residues like phenylalanine in the active site.

For this compound, the hydroxyl group at position 5 could serve as a critical hydrogen bond donor and/or acceptor, while the chlorine atom at position 3 could participate in halogen bonding or hydrophobic interactions. The quinoxaline ring system itself would be expected to form key hydrophobic and aromatic interactions within the binding pocket of a target protein. A detailed analysis of a docked model of this compound would map these potential interactions, providing a structural basis for its hypothetical biological activity and guiding further optimization. nih.govmdpi.com

Table 4: Common Interacting Residues for Quinoxaline Derivatives in Protein Active Sites

| Protein Target | Key Interacting Residues | Type of Interaction |

| VEGFR-2 | Asp1044, Glu883 | Hydrogen Bond |

| FKBP12 | Phe128, Trp190, Tyr26, Val55, Ile56, Phe99, Trp59 | Hydrophobic/Aromatic Interactions |

Structure Activity Relationship Sar Studies of 3 Chloroquinoxalin 5 Ol Derivatives

Systematic Modification of the Quinoxaline (B1680401) Core

Systematic modification of the quinoxaline core is a fundamental strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. For quinoxaline derivatives, these modifications can involve introducing various substituents at different positions of the bicyclic ring system. sapub.org

Key modifications to the quinoxaline scaffold include:

Substitution at the 2-position: The reactivity of the chlorine atom at the 3-position allows for nucleophilic substitution, enabling the introduction of a wide array of functional groups at this position. This can significantly alter the electronic and steric properties of the molecule, leading to changes in biological activity.

Annulation of additional rings: Fusing other heterocyclic or carbocyclic rings to the quinoxaline core can create more complex and rigid structures, which may lead to enhanced binding affinity and selectivity for specific biological targets.

A series of novel quinoxaline derivatives were synthesized by reacting 2,3-dichloroquinoxaline (B139996) with various amines and hydrazines, leading to compounds with potential antidiabetic and anti-Alzheimer's properties. researchgate.net Another study focused on the synthesis of quinoxaline-based compounds bearing amide, urea (B33335), thiourea, and sulfonamide moieties to explore their anticancer potential. nih.gov

| Modification Strategy | Rationale | Potential Impact on Activity |

|---|---|---|

| Substitution at the 2-position | Introduce diverse chemical functionalities | Alter binding affinity and selectivity |

| Substitution on the benzene (B151609) ring | Modulate electronic properties | Influence target interaction and pharmacokinetics |

| Ring annulation | Increase structural rigidity and complexity | Enhance binding affinity and specificity |

Impact of Chlorine Substitution on Activity Profiles

The presence of a chlorine atom at the 3-position of the quinoxaline ring has a significant impact on the molecule's chemical reactivity and biological activity. Halogen substitutions, particularly chlorine, are a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. u-tokyo.ac.jp

The influence of the chlorine substituent can be attributed to several factors:

Electronic Effects: The electron-withdrawing nature of chlorine can influence the electron distribution within the quinoxaline ring system, potentially affecting interactions with biological targets.

Lipophilicity: The introduction of a chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.

Steric Hindrance: The size of the chlorine atom can introduce steric hindrance, which may either promote or hinder binding to a target receptor, depending on the topology of the binding site.

Metabolic Stability: The carbon-chlorine bond can be relatively stable to metabolic degradation, potentially increasing the half-life of the compound in vivo.

In a study of quinoxaline-based ligands for the 5-HT3A receptor, the replacement of a hydrogen atom with a chlorine atom at a specific position increased the affinity for the receptor by approximately 40-fold. altervista.org Another study on halogenated 8-hydroxyquinoline (B1678124) derivatives revealed that chloro-analogues were among the most active anticancer agents, with their lipophilicity increasing in the presence of the halogen substituent. nih.gov

| Property | Effect of Chlorine Substitution | Consequence for Biological Activity |

|---|---|---|

| Electronic Nature | Electron-withdrawing | Modulation of target binding interactions |

| Lipophilicity | Increased | Enhanced cell membrane permeability |

| Size | Provides steric bulk | Can influence binding site complementarity |

| Metabolic Stability | Can increase stability | Potentially longer duration of action |

Role of the Hydroxyl Group in Molecular Interactions

The hydroxyl group at the 5-position of the quinoxaline ring plays a critical role in mediating interactions with biological targets, primarily through its ability to form hydrogen bonds. As a hydrogen bond donor and acceptor, the hydroxyl group can establish crucial connections with amino acid residues in the binding pocket of a protein.

Key roles of the 5-hydroxyl group include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its oxygen atom), allowing for versatile interactions with the active site of a target protein.

Polarity: The presence of the hydroxyl group increases the polarity of the molecule in its vicinity, which can influence its solubility and interactions with polar residues in a binding pocket.

Modulation of Acidity/Basicity: The hydroxyl group can influence the pKa of nearby nitrogen atoms in the quinoxaline ring, which can affect the ionization state of the molecule at physiological pH and its binding characteristics.

In the context of 8-hydroxyquinoline derivatives, the hydroxyl group is known to be crucial for their biological activity, often participating in the chelation of metal ions, which can be a mechanism for their antimicrobial and anticancer effects. While the 5-hydroxyl group in 3-chloroquinoxalin-5-ol is not in the same position, its ability to form strong hydrogen bonds is a key determinant of its interaction with biological macromolecules. The interchange of amino and hydroxyl groups is a common bioisosteric replacement, highlighting the similar roles these functional groups can play in molecular interactions. u-tokyo.ac.jp

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of a lead compound. spirochem.com

Scaffold Hopping involves replacing the central core of a molecule with a different scaffold that maintains a similar three-dimensional arrangement of the key functional groups. For quinoxaline derivatives, this could involve replacing the quinoxaline core with other bicyclic heteroaromatic systems.

Bioisosteric Replacement focuses on substituting a particular functional group with another group that has similar physical or chemical properties, leading to a molecule that can elicit a similar biological response. u-tokyo.ac.jpcambridgemedchemconsulting.com For this compound, potential bioisosteric replacements could include:

For the Chlorine Atom: Other halogens (e.g., fluorine, bromine), a trifluoromethyl group, or a cyano group could be considered. cambridgemedchemconsulting.com

For the Hydroxyl Group: An amino group, a thiol group, or a small amide could serve as bioisosteres. u-tokyo.ac.jp

A study on quinazoline-based compounds demonstrated that bioisosteric replacement of a carbon atom with a sulfur atom led to a decrease in affinity for the COX-1 enzyme. nih.gov In another example, the replacement of a benzanilide (B160483) core with a biphenyl (B1667301) system in a series of ABCG2 modulators was a successful bioisosteric approach to improve metabolic stability. nih.gov

| Strategy | Description | Example for this compound |

|---|---|---|

| Scaffold Hopping | Replacing the quinoxaline core with a different scaffold | Replacing quinoxaline with a quinazoline (B50416) or benzimidazole (B57391) core |

| Bioisosteric Replacement (Chlorine) | Substituting the chlorine atom with a group of similar properties | Replacing -Cl with -F, -Br, -CF3, or -CN |

| Bioisosteric Replacement (Hydroxyl) | Substituting the hydroxyl group with a group of similar properties | Replacing -OH with -NH2, -SH, or -CONH2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoxaline derivatives, 2D and 3D-QSAR models have been developed to predict their activity and guide the design of new, more potent analogs. nih.gov

QSAR studies on quinoxaline derivatives have identified several key molecular descriptors that correlate with their biological activity:

Topological and Electrostatic Descriptors: These have been found to be important factors for the antitubercular activity of quinoxaline derivatives.

Molecular Descriptors for Anticancer Activity: In a 2D-QSAR model for quinoxaline derivatives against triple-negative breast cancer, descriptors such as energy dispersive (Epsilon3), protein-coding gene (T_T_C_6), molecular force field (MMFF_6), most hydrophobic hydrophilic distance (XA), and Zcomp Dipole were identified as significant. nih.gov

3D-QSAR for Antifungal Activity: A 3D-QSAR study of novel quinoxaline-2-oxyacetate hydrazide derivatives provided insights into the design of new antifungal agents. The study indicated that chlorine substitution on the quinoxaline ring modestly enhanced inhibitory activity against R. solani. mdpi.com

These QSAR models can provide valuable information on the structural requirements for a desired biological activity and can be used to virtually screen new compound libraries before their synthesis, thus saving time and resources in the drug discovery process.

Chemical Applications and Derivatization Strategies Based on the 3 Chloroquinoxalin 5 Ol Scaffold

Utilization as a Synthetic Building Block in Heterocyclic Chemistry

The 3-Chloroquinoxalin-5-ol molecule serves as a valuable precursor in the construction of various heterocyclic systems. The chlorine atom at the 3-position is a key functional group, susceptible to nucleophilic substitution, which is a common strategy for introducing molecular diversity. This reactivity allows for the coupling of various moieties to the quinoxaline (B1680401) core.

Furthermore, the hydroxyl group at the 5-position can be exploited in various reactions. It can be alkylated or acylated to introduce different side chains, or it can participate in cyclization reactions to form fused-ring systems. The nitrogen atoms in the pyrazine (B50134) ring can also be targeted for reactions such as N-oxidation or quaternization, further expanding the synthetic possibilities.

Classic synthetic routes to the quinoxaline core itself typically involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.gov Modifications to these starting materials allow for the introduction of substituents like the chloro and hydroxyl groups found in this compound. Once formed, this scaffold's reactivity allows for its use in building more complex heterocyclic structures. For instance, the chloro group can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, to generate a library of substituted quinoxalines.

Synthesis of N-Substituted Quinoxalinones and Related Compounds

Quinoxalin-2(1H)-ones are an important class of compounds, and this compound can be a potential starting material for their synthesis. While the direct conversion is not explicitly detailed in readily available literature, general principles of heterocyclic chemistry suggest plausible pathways. For example, hydrolysis of the chloro group at the 3-position under specific conditions could potentially yield a quinoxalin-2-one derivative.

The synthesis of quinoxalinones often involves the cyclocondensation of o-phenylenediamines with α-keto acids or their esters. sapub.org By analogy, derivatization of this compound could lead to precursors for similar cyclization reactions. The nitrogen atoms of the quinoxaline ring can be alkylated or arylated to produce N-substituted derivatives. These reactions are fundamental in modifying the electronic properties and biological activity of the resulting compounds.

Table 1: General Methods for Quinoxalinone Synthesis

| Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| o-phenylenediamine, α-keto acid | Reflux in ethanol (B145695) or acetic acid | Quinoxalin-2(1H)-one | sapub.org |

| 2-nitroaniline derivative | Reductive cyclization | Quinoxalin-2(1H)-one | sapub.org |

Formation of Fused-Ring Systems Incorporating the Quinoxaline Moiety

The structure of this compound is well-suited for the construction of fused-ring systems, which are of significant interest in drug discovery and materials science. The chloro and hydroxyl groups provide handles for intramolecular and intermolecular cyclization reactions. For instance, a nucleophilic group introduced at the 4-position could potentially undergo an intramolecular cyclization with the chloro group at the 3-position to form a new ring.

Literature on quinoxaline chemistry describes various strategies for synthesizing fused systems, such as furoquinoxalines and triazoloquinoxalines. arkat-usa.org These methods often start from substituted quinoxalines, such as chloroquinoxalines. The reaction of 2,3-dichloroquinoxaline (B139996) with binucleophiles is a common method for creating fused heterocyclic systems. While specific examples starting from this compound are not prevalent, the chemical principles suggest its potential in similar transformations. The hydroxyl group could also be converted into a leaving group to facilitate cyclization reactions with a suitably positioned nucleophile.

Table 2: Examples of Fused Quinoxaline Systems

| Fused Ring System | Synthetic Precursor | General Application | Reference |

|---|---|---|---|

| Furo[2,3-b]quinoxaline | 2-Chloroquinoxaline derivatives | Medicinal Chemistry | arkat-usa.org |

| Triazolo[4,3-a]quinoxalin-4(5H)-one | Substituted quinoxalinones | Excitatory amino acid antagonists | nih.gov |

| Tetrazolo[1,5-a]quinoxaline | 2-Hydrazinoquinoxaline | Medicinal Chemistry |

Development of Quinoxaline-Based Chemo-sensors and Probes

Quinoxaline derivatives are widely explored for their potential as chemosensors and fluorescent probes due to their favorable photophysical properties. The electron-deficient nature of the pyrazine ring, combined with the ability to introduce various substituents, allows for the fine-tuning of their absorption and emission characteristics. These molecules can be designed to interact with specific analytes, leading to a detectable change in their optical properties.

While there is no specific literature detailing the use of this compound as a chemosensor, its structure provides a foundation for such applications. The chloro group can be substituted with a receptor unit capable of binding to a target analyte. The hydroxyl group can also be modified to modulate the electronic properties of the quinoxaline core, which in turn affects its performance as a sensor. The development of such sensors often involves creating a system where the binding of an analyte perturbs the intramolecular charge transfer (ICT) process within the molecule, resulting in a change in fluorescence or color.

Applications in Material Science Research (e.g., organic semiconductors, dyes)

The quinoxaline core is a common building block in the design of organic materials for electronic applications. Its electron-accepting nature makes it suitable for use in n-type organic semiconductors. researchgate.netresearchgate.net By incorporating quinoxaline units into polymers or small molecules, researchers can develop materials with desirable charge transport properties for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The versatility of this compound allows for its potential incorporation into such materials. The chloro and hydroxyl groups can be used to link the quinoxaline unit to other aromatic systems, extending the π-conjugation and tuning the energy levels of the resulting material. For example, the chloro group could be used in cross-coupling reactions to build larger conjugated systems.

In the field of dyes, quinoxaline derivatives have been investigated for their chromophoric properties. The absorption and emission wavelengths can be tuned by introducing electron-donating or electron-withdrawing groups onto the quinoxaline scaffold. The hydroxyl group on this compound acts as an electron-donating group, and further modifications can be made to develop novel dyes with specific spectral properties for various applications.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Quinoxalin-2(1H)-one |

| o-phenylenediamine |

| Furo[2,3-b]quinoxaline |

| Triazolo[4,3-a]quinoxalin-4(5H)-one |

| 2,3-dichloroquinoxaline |

| Tetrazolo[1,5-a]quinoxaline |

| 2-Hydrazinoquinoxaline |

| Imidazo[1,5-a]quinoxaline |

Exploration of Biological Activity Profiles of 3 Chloroquinoxalin 5 Ol and Its Derivatives

In Vitro Antimicrobial Investigations

Quinoxaline (B1680401) derivatives have been extensively studied for their potential to combat microbial infections, showing activity against a wide range of bacterial and fungal pathogens.

Derivatives of the quinoxaline core have shown significant potential as antibacterial agents, including against drug-resistant strains. A series of quinoxaline-based compounds demonstrated good to moderate activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 4–16 μg/mL and 8–32 μg/mL, respectively. nih.gov One potent broad-spectrum derivative, compound 5p, exhibited strong inhibitory effects with MIC values of 4 μg/mL against S. aureus and 8 μg/mL against methicillin-resistant S. aureus (MRSA). nih.gov

In a comparative study against 60 MRSA isolates, a quinoxaline derivative compound demonstrated promising efficacy. nih.gov The majority of isolates (56.7%) showed an MIC of 4 µg/mL for the quinoxaline derivative, comparable to vancomycin (B549263) (63.3% of isolates at 4 µg/mL). nih.gov Notably, 20% of isolates had an MIC of 2 µg/mL for the quinoxaline compound, and 3.3% had an MIC of 1 µg/mL, indicating its potential as a novel treatment approach for MRSA infections. nih.gov Furthermore, certain quinoxaline derivatives have been effective against plant pathogenic bacteria, with compound 5k showing good activity against Acidovorax citrulli. rsc.org

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 5p | Staphylococcus aureus | 4 | nih.gov |

| Compound 5p | MRSA | 8 | nih.gov |

| Compound 5p | Bacillus subtilis | 8 | nih.gov |

| Quinoxaline Derivative | MRSA (56.7% of isolates) | 4 | nih.gov |

| Quinoxaline Derivative | MRSA (20% of isolates) | 2 | nih.gov |

| Vancomycin (control) | MRSA (63.3% of isolates) | 4 | nih.gov |

The antifungal properties of quinoxaline derivatives have been evaluated against both human and plant pathogens. The novel compound 3-hydrazinoquinoxaline-2-thiol (B1673409) was tested against 56 clinical Candida isolates and showed higher efficacy than the standard drug Amphotericin B against most isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. researchgate.net

Quinoxaline derivatives have also been developed as potential agricultural fungicides. rsc.orgnih.gov In a study targeting plant pathogenic fungi, compounds 5j and 5t were identified as having the most potent activity against Rhizoctonia solani (rice sheath blight), with EC₅₀ values of 8.54 µg/mL and 12.01 µg/mL, respectively. rsc.orgnih.gov This activity was superior to the commercial fungicide azoxystrobin, which had an EC₅₀ of 26.17 µg/mL. rsc.orgnih.gov Another study on 7-chloro-4-arylhydrazonequinolines reported MIC values against various oral fungi, with some derivatives showing activity comparable to fluconazole (B54011) against C. albicans and C. glabrata. nih.gov

| Compound/Derivative Class | Fungal Strain | Activity (EC₅₀ or MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 5j | Rhizoctonia solani | 8.54 (EC₅₀) | rsc.orgnih.gov |

| Compound 5t | Rhizoctonia solani | 12.01 (EC₅₀) | rsc.orgnih.gov |

| Azoxystrobin (control) | Rhizoctonia solani | 26.17 (EC₅₀) | rsc.orgnih.gov |

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans (ATCC 10231) | 0.002 (MIC) | researchgate.net |

| Amphotericin B (control) | Candida albicans (ATCC 10231) | 0.004 (MIC) | researchgate.net |

In Vitro Antiviral Activity Assessments

The planar polyaromatic structure of quinoxalines makes them suitable candidates for antiviral drug development, with demonstrated activity against a range of DNA and RNA viruses. nih.gov Certain derivatives have shown potent activity against human cytomegalovirus (HCMV), with two compounds exhibiting higher activity (EC₅₀ < 0.05 µM) than the standard drug ganciclovir (B1264) (EC₅₀ = 0.059 µM). nih.gov The mechanism for some of these compounds involves the inhibition of the HCMV polymerase. nih.gov

Against the influenza virus, quinoxaline derivatives are being explored as potential inhibitors of the highly conserved NS1 protein. nih.gov A specific indolo[2,3-b]quinoxaline hybrid compound (11-b) showed potent inhibitory activity against the H1N1 strain with an IC₅₀ of 0.2164 μM and displayed minimal toxicity to normal cells. nih.gov Furthermore, other quinoxaline derivatives have been identified as effective inhibitors of HIV reverse transcriptase, with one compound showing an EC₅₀ of 3.1 nM, comparable to nevirapine (B1678648) (EC₅₀ = 6.7 nM). nih.gov

| Compound/Derivative Class | Virus | Target | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| Quinoxaline Derivative 1 | Human Cytomegalovirus (HCMV) | Viral Replication | <0.05 µM (EC₅₀) | nih.gov |

| Quinoxaline Derivative 2 | Human Cytomegalovirus (HCMV) | Viral Replication | <0.05 µM (EC₅₀) | nih.gov |

| Ganciclovir (control) | Human Cytomegalovirus (HCMV) | Viral Replication | 0.059 µM (EC₅₀) | nih.gov |

| Compound 11-b | Influenza H1N1 | Viral Replication | 0.2164 µM (IC₅₀) | nih.gov |

| Compound 19 | HIV | Reverse Transcriptase | 3.1 nM (EC₅₀) | nih.gov |

| Nevirapine (control) | HIV | Reverse Transcriptase | 6.7 nM (EC₅₀) | nih.gov |

Studies on Antiparasitic Efficacy

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), have emerged as promising agents against a variety of protozoan parasites. nih.gov These compounds have been reported as inhibitors of essential enzymes in parasites like Trypanosoma cruzi (causes Chagas disease), Leishmania mexicana (causes leishmaniasis), and Fasciola hepatica (causes fascioliasis). nih.gov

In a study evaluating novel quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives, several compounds showed better in vitro activity against T. cruzi trypomastigotes than the reference drugs nifurtimox (B1683997) and benznidazole. researchgate.net Similarly, some derivatives were more effective against L. mexicana promastigotes than amphotericin B. researchgate.net Research on Entamoeba histolytica has shown that QdNOs can induce morphological changes, increase reactive oxygen species, and inhibit thioredoxin reductase activity, ultimately affecting the parasite's virulence and survival. nih.gov

Against the helminth parasite Schistosoma mansoni, a quinoxaline-containing compound (compound 22) demonstrated broad-spectrum activity, affecting the motility, egg-laying, and viability of various lifecycle stages of the parasite. aber.ac.uk Optimization of this quinoxaline scaffold led to analogues with substantial improvements in anti-parasitic activity and selectivity. aber.ac.uk

| Compound/Derivative Class | Parasite | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| Quinoxaline-7-carboxylate 1,4-di-N-oxides | Trypanosoma cruzi | In vitro activity | Higher activity than nifurtimox/benznidazole | researchgate.net |

| Quinoxaline-7-carboxylate 1,4-di-N-oxides | Leishmania mexicana | In vitro activity | Higher activity than amphotericin B | researchgate.net |

| QdNOs (T-001, T-017) | Entamoeba histolytica | Mechanism | Inhibit thioredoxin reductase, alter virulence | nih.gov |

| Compound 22 | Schistosoma mansoni | In vitro activity | Lethal to adult worms at 10 µM | aber.ac.uk |

| Quinoxaline 1,4-di-N-oxides | Fasciola hepatica | Enzyme Inhibition | Inhibits Cathepsin-L enzymes (FhCL1, FhCL3) | researchgate.net |

Enzymatic Inhibition Studies and Target Identification

The biological activities of quinoxaline derivatives are often traced to their ability to inhibit specific enzymes crucial for pathogen or disease progression. A significant target is Apoptosis Signal-Regulating Kinase 1 (ASK1), a key factor in inflammation, fibrosis, and apoptosis. nih.gov A dibromo-substituted quinoxaline derivative (compound 26e) was identified as a highly effective ASK1 inhibitor with an IC₅₀ value of 30.17 nM. nih.govnih.gov Medicinal chemistry optimization has led to other potent quinoxaline-based ASK1 inhibitors, with some compounds showing IC₅₀ values as low as 1.55 nM. mdpi.com

In the context of antiparasitic action, quinoxaline 1,4-di-N-oxides have been identified as inhibitors of key parasitic enzymes. nih.govresearchgate.net These include trypanothione (B104310) reductase in Trypanosoma cruzi and cathepsin-L proteases in Fasciola hepatica. nih.govresearchgate.net Specific derivatives demonstrated significant inhibition of the cathepsin L isoforms FhCL1 and FhCL3, which are vital for the parasite's survival and pathogenesis. researchgate.net

| Compound/Derivative Class | Enzyme Target | Source Organism | Activity (IC₅₀ in nM) | Reference |

|---|---|---|---|---|

| Compound 26e | ASK1 | Human | 30.17 | nih.govnih.gov |

| Compound 12d | ASK1 | Human | 49.63 | nih.gov |

| MSC2032964A | ASK1 | Human | 93 | researchgate.net |

| Pyridin-2-yl urea (B33335) inhibitor (Cpd 2) | ASK1 | Human | 1.55 | mdpi.com |

| Quinoxaline 1,4-di-N-oxides | Cathepsin-L (FhCL1, FhCL3) | Fasciola hepatica | Potent Inhibition (>80%) | researchgate.net |

Investigations into Receptor Binding Affinities (e.g., 5-HT3 Receptor Ligands)

Quinoxaline derivatives have been investigated as ligands for various receptors in the central nervous system. A notable area of research is their interaction with the serotonin-3 (5-HT₃) receptor, a ligand-gated ion channel involved in processes like nausea and vomiting.

A series of 3-chloroquinoxaline-2-carboxamides were designed and evaluated for 5-HT₃ receptor antagonistic activity. researchgate.net One compound in this series, 3g, exhibited a pA₂ value of 6.4, which is comparable to the standard 5-HT₃ antagonist ondansetron (B39145) (pA₂ of 6.9). researchgate.net The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, indicating competitive antagonism.

Other studies have confirmed the potential of this scaffold. A pharmacological profiling of five quinoxaline derivatives identified one compound, VC-605, as being approximately three orders of magnitude more potent than ondansetron as a 5-HT₃ antagonist in guinea-pig ileum preparations. nih.gov Studies on different but related quinoline (B57606) derivatives have also identified compounds with high affinity for the 5-HT₃ receptor, with Kᵢ values in the low nanomolar range (e.g., Kᵢ = 9.9 nM for derivative 5). researchgate.net

| Compound/Derivative Class | Assay/Model | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 3-Chloroquinoxaline-2-carboxamide (3g) | Guinea pig ileum (vs. 2-methyl-5-HT) | pA₂ | 6.4 | researchgate.net |

| Ondansetron (control) | Guinea pig ileum (vs. 2-methyl-5-HT) | pA₂ | 6.9 | researchgate.net |

| Quinoxaline derivative (VC-605) | Guinea pig ileum | Potency | ~1000x more potent than ondansetron | nih.gov |

| Quinolinecarboxylic acid amide (5) | Radioligand binding assay | Kᵢ (nM) | 9.9 | researchgate.net |

| 4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide (7d) | Radioligand binding assay | Kᵢ (nM) | 0.48 | nih.gov |

Modulation of Biochemical Pathways in Research Models

There is no specific information available in the scientific literature regarding the modulation of biochemical pathways by 3-Chloroquinoxalin-5-ol in research models. While numerous studies investigate the impact of other quinoxaline derivatives on pathways such as apoptosis signaling, cell cycle regulation, and inflammatory cascades, these findings cannot be directly attributed to this compound without specific experimental evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.